![molecular formula C11H23NO3 B15314487 2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
2-[Boc-(isobutyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Boc-(isobutyl)amino]ethanol is a chemical compound with the molecular formula C11H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isobutyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected isobutylamine is then reacted with ethylene oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[Boc-(isobutyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.
Aplicaciones Científicas De Investigación
2-[Boc-(isobutyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Boc-(isobutyl)amino]ethanol involves the reactivity of the Boc-protected amino group and the hydroxyl group The Boc group provides protection during synthetic transformations, preventing unwanted reactions at the amino site
Comparación Con Compuestos Similares
Similar Compounds
2-[Boc-(amino)ethanol]: Similar structure but with a different alkyl group.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amino alcohol.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar protecting group and functional groups.
Uniqueness
2-[Boc-(isobutyl)amino]ethanol is unique due to the presence of the isobutyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the isobutyl group provides desired characteristics.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
Clave InChI |
YYWWTKHHVQMGTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


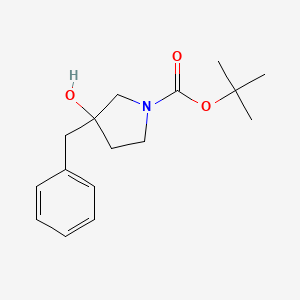
![N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)
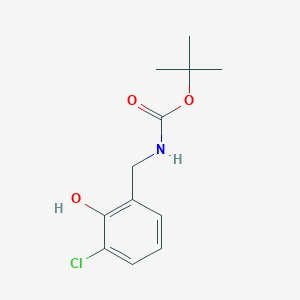
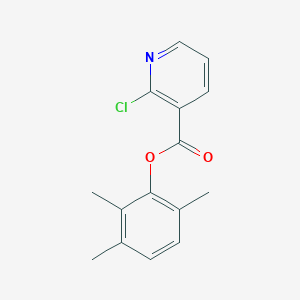
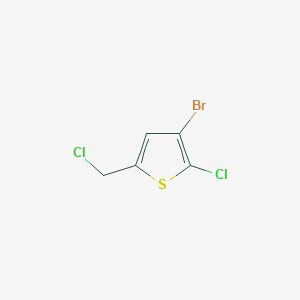
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
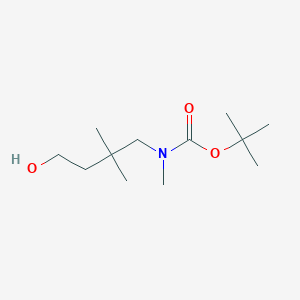

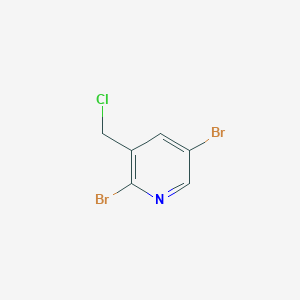
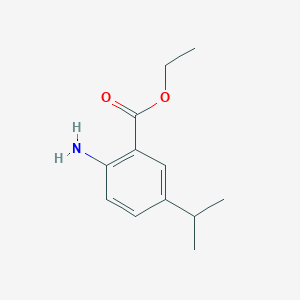
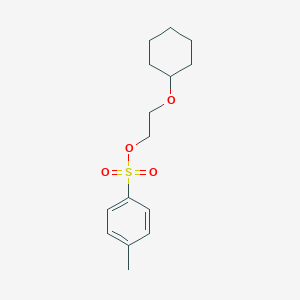
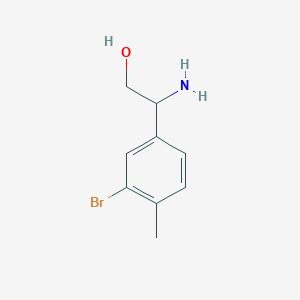
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
